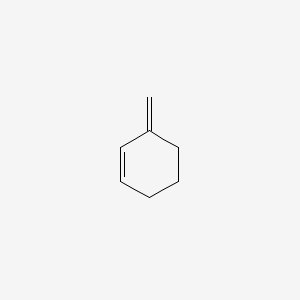

3-Methylenecyclohexene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylenecyclohexene is a useful research compound. Its molecular formula is C7H10 and its molecular weight is 94.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolubleslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

3-Methylenecyclohexene has been studied extensively in various fields, including polymer chemistry, organic synthesis, and material science.

Cationic Polymerization

One significant application of this compound is in cationic polymerization. Research indicates that this compound can undergo cationic polymerization to form polymers with desirable properties for industrial applications. A study demonstrated that the cyclic structure of this compound affects its reactivity compared to linear dienes, leading to unique polymer characteristics .

Chemical Reactivity Studies

The reactivity of this compound has been explored through various reactions:

- Addition Reactions: It readily reacts with halogens and hydrogen halides, yielding products such as bromo- and chloro-substituted cyclohexenes. For instance, treatment with HBr results in a mixture of cis- and trans-1-bromo-3-methylcyclohexane .

- Isomerization: Less stable alkenes can be isomerized to more stable forms when treated with strong acids, providing insights into reaction mechanisms in organic chemistry .

Industrial Applications

The unique properties of this compound make it valuable in various industrial contexts:

Polymer Production

The ability to polymerize this compound allows for the creation of materials with specific mechanical and thermal properties. These polymers can be used in coatings, adhesives, and sealants.

Chemical Intermediates

As a reactive diene, this compound serves as an intermediate in the synthesis of more complex organic compounds. Its derivatives are utilized in pharmaceuticals and agrochemicals.

Case Study: Cationic Polymerization

In a study published in a reputable journal, researchers investigated the cationic polymerization of this compound. They found that varying the reaction conditions significantly impacted the molecular weight and viscosity of the resulting polymers. This research highlights the potential for tailoring material properties through careful manipulation of polymerization parameters .

Case Study: Reactivity with Halogens

Another study focused on the reactivity of this compound with halogens. The researchers documented the formation of multiple products depending on the reaction conditions, providing valuable insights into the mechanistic pathways involved in electrophilic additions to cyclic alkenes .

Q & A

Basic Research Questions

Q. How can 3-methylenecyclohexene be reliably identified in complex mixtures using gas chromatography/mass spectrometry (GC/MS)?

- Methodological Answer : Use retention time (RT) and Kovats Index (KI) values for preliminary identification. For this compound, RT = 3.03 and KI = 785–789 on non-polar columns. Confirm via mass spectral libraries (MSD LIB#: 2201) with characteristic fragmentation patterns (e.g., m/z 94 for molecular ion [C₇H₁₀]⁺). Cross-validate with reference standards from authoritative sources like Adams (2017) .

Q. What experimental protocols are recommended for synthesizing this compound via acid-catalyzed dehydration of methylcyclohexanol?

- Methodological Answer : Optimize reaction conditions (e.g., H₃PO₄ catalyst, 160–180°C) to favor this compound over 1-methylcyclohexene. Monitor product ratios using GC; typical isomer ratios under standard conditions are ~1:7.81 (3- to 1-methylcyclohexene). Purify via fractional distillation and validate purity via NMR (δ 4.6–5.2 ppm for exocyclic double bond protons) .

Q. What analytical tests confirm the presence of the alkene group in this compound?

- Methodological Answer : Perform bromine water tests (decolorization indicates double bond reactivity) or potassium permanganate oxidation (formation of diols). For quantitative analysis, use FT-IR to detect C=C stretching vibrations (~1650 cm⁻¹) .

Advanced Research Questions

Q. How do thermal isomerization conditions affect the stability and product distribution of this compound?

- Methodological Answer : Conduct thermolysis experiments in Pyrex reactors (300–350°C) with inert packing materials (e.g., Pyrex helices). Analyze products via glpc to observe isomerization dynamics. Note that this compound remains stable under these conditions, with no degradation or rearrangement observed in controlled studies .

Q. What thermodynamic data are available for this compound, and how can they inform reaction design?

- Methodological Answer : Standard enthalpy of formation (ΔHf°) for liquid this compound is -12.7 kJ/mol. Use this to calculate Gibbs free energy (ΔG) for reactions involving equilibria (e.g., hydrogenation or Diels-Alder reactions). Compare with computational data (e.g., DFT calculations) to validate experimental outcomes .

Q. How can researchers resolve contradictions in reported isomer ratios from dehydration reactions?

- Methodological Answer : Discrepancies (e.g., 7.81:1 vs. alternative ratios) may arise from catalytic impurities or temperature gradients. Replicate experiments with rigorously purified reagents and controlled heating (e.g., oil baths vs. sand baths). Use kinetic modeling to distinguish thermodynamic vs. kinetic control .

Q. What purification strategies are effective for isolating this compound from co-eluting byproducts?

- Methodological Answer : Employ silica gel chromatography with hexane/ethyl acetate gradients (95:5). For volatile impurities, use preparative GC with polar capillary columns. Validate purity via GC-FID and ¹³C-NMR (distinct quaternary carbon signals at δ 110–120 ppm) .

Q. How does this compound behave under catalytic hydrogenation or oxidation conditions?

- Methodological Answer : Hydrogenation with Pd/C in ethanol yields methylcyclohexane (confirmed via GC-MS). Oxidation with OsO₄ forms a cis-diol, while ozonolysis cleaves the double bond to produce diketones. Monitor reaction progress using TLC (Rf shifts) and IR (loss of C=C absorbance) .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- Methodological Answer : Use Gaussian or ORCA software for DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compute HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λmax ~210 nm for π→π* transitions). Validate using SMILES/CAS-based cheminformatics tools .

Q. How do solvent effects influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Test polar aprotic solvents (e.g., DMF) to enhance dienophile electrophilicity. Monitor reaction rates via HPLC and calculate activation parameters (ΔH‡, ΔS‡) using Eyring plots. Compare with gas-phase reactivity studies to isolate solvent effects .

Q. Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1888-90-0 | |

| Molecular Formula | C₇H₁₀ | |

| Enthalpy of Formation (ΔHf°) | -12.7 kJ/mol (liquid) | |

| GC Retention Time (RT) | 3.03 | |

| Boiling Point | ~115°C (estimated) |

Properties

CAS No. |

1888-90-0 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

3-methylidenecyclohexene |

InChI |

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h3,5H,1-2,4,6H2 |

InChI Key |

XVKFDCVTYBMNRZ-UHFFFAOYSA-N |

SMILES |

C=C1CCCC=C1 |

Canonical SMILES |

C=C1CCCC=C1 |

density |

0.830-0.837 |

Key on ui other cas no. |

1888-90-0 |

physical_description |

Colorless liquid, Strong lemon-lime top note |

solubility |

Practically insoluble to insoluble Slightly Soluble (in ethanol) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.